

# Synthesis of N-Boc-O-tosyl Hydroxylamine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *N-Boc-O-tosyl hydroxylamine*

Cat. No.: *B147817*

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This technical guide provides a comprehensive overview of the synthesis of **N-Boc-O-tosyl hydroxylamine**, a crucial reagent in organic chemistry. This document outlines the detailed experimental protocols, quantitative data, and a visual representation of the reaction pathway to facilitate its preparation in a laboratory setting.

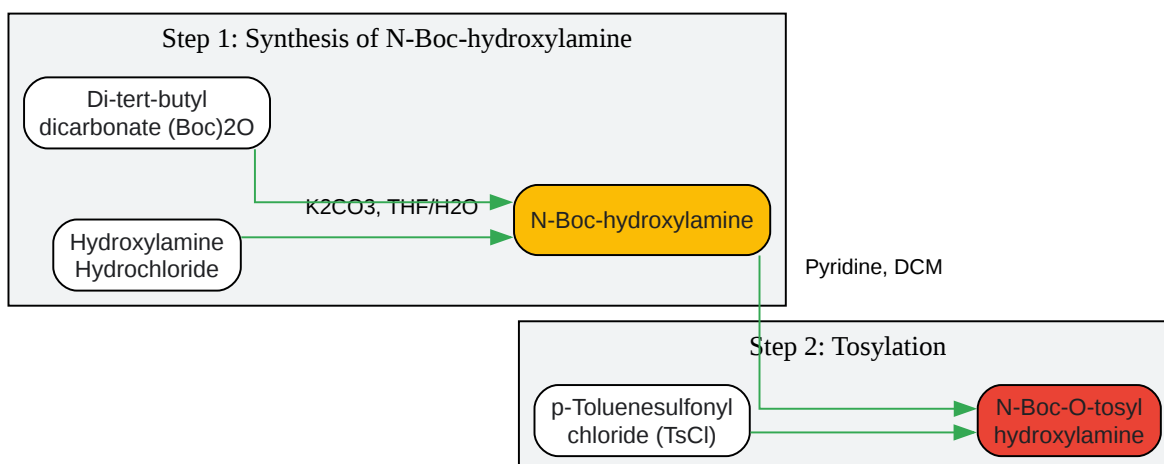
## Overview

**N-Boc-O-tosyl hydroxylamine** is a versatile reagent frequently employed in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals. It serves as an efficient electrophilic aminating agent, enabling the introduction of a protected amino group under mild conditions. This guide details a reliable two-step synthesis route commencing from readily available starting materials.

## Synthesis Pathway

The synthesis of **N-Boc-O-tosyl hydroxylamine** proceeds via a two-step sequence:

- Step 1: Synthesis of N-Boc-hydroxylamine from hydroxylamine hydrochloride and di-tert-butyl dicarbonate.
- Step 2: Tosylation of N-Boc-hydroxylamine using p-toluenesulfonyl chloride (TsCl) to yield the final product.



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Caption: Reaction scheme for the two-step synthesis of **N-Boc-O-tosyl hydroxylamine**.

## Quantitative Data for Synthesis

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reagents and Stoichiometry for the Synthesis of N-Boc-hydroxylamine

Reagent	Molecular Weight ( g/mol )	Moles	Equivalents	Amount
Hydroxylamine Hydrochloride	69.49	0.2	1.0	13.9 g
Di-tert-butyl dicarbonate	218.25	0.22	1.1	48.0 g
Potassium Carbonate	138.21	0.2	1.0	27.6 g
Tetrahydrofuran (THF)	-	-	-	100 mL
Water	-	-	-	100 mL

Table 2: Reagents and Stoichiometry for the Tosylation of N-Boc-hydroxylamine

Reagent	Molecular Weight ( g/mol )	Moles	Equivalents	Amount
N-Boc-hydroxylamine	133.15	0.1	1.0	13.3 g
p-Toluenesulfonyl chloride	190.65	0.12	1.2	22.9 g
Pyridine	79.10	0.15	1.5	11.9 mL
Dichloromethane (DCM)	-	-	-	200 mL

## Experimental Protocols

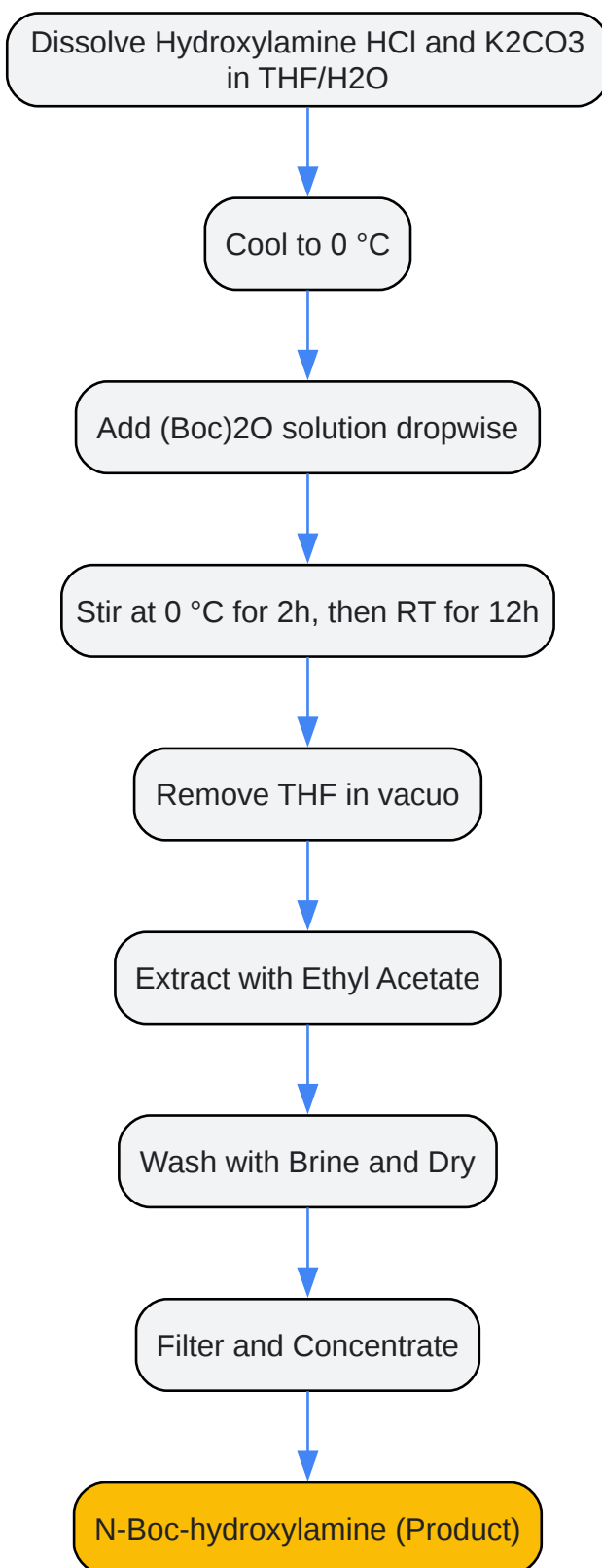
The detailed experimental procedures for the synthesis are provided below.

## Step 1: Synthesis of N-Boc-hydroxylamine

This procedure is adapted from a literature method for the preparation of N-Boc-hydroxylamine[1].

Procedure:

- To a solution of hydroxylamine hydrochloride (13.9 g, 0.2 mol) in a 1:1 mixture of tetrahydrofuran (THF) and water (200 mL total) in a round-bottom flask, add potassium carbonate (27.6 g, 0.2 mol).
- Cool the mixture to 0 °C in an ice bath with stirring.
- Dissolve di-tert-butyl dicarbonate (48.0 g, 0.22 mol) in THF (50 mL) and add it dropwise to the reaction mixture over 30 minutes.
- Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and continue stirring for an additional 12 hours.
- Remove the THF under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with ethyl acetate (3 x 100 mL).
- Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate under reduced pressure to yield N-Boc-hydroxylamine as a white solid. The product can be further purified by recrystallization from hexane.



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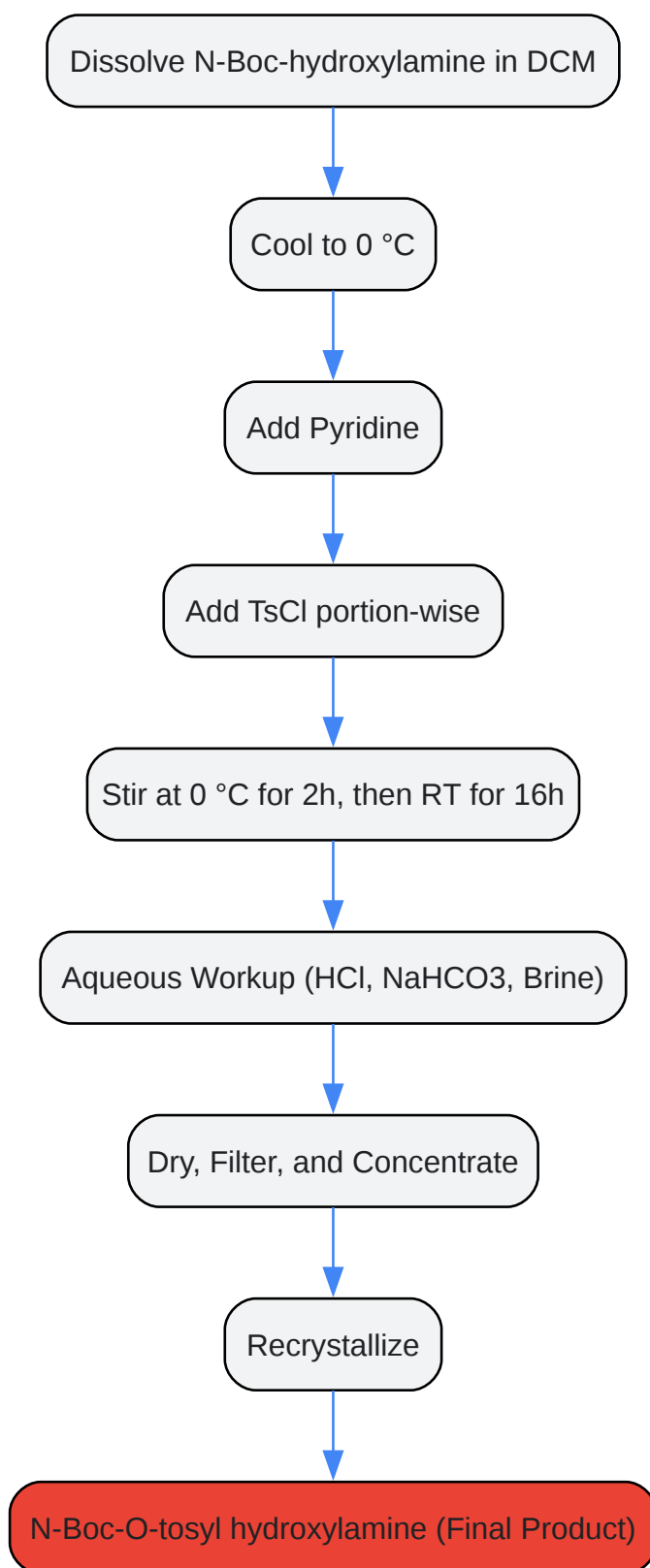
Caption: Experimental workflow for the synthesis of N-Boc-hydroxylamine.

## Step 2: Tosylation of N-Boc-hydroxylamine

This protocol is based on a general procedure for the tosylation of hydroxyl groups.

Procedure:

- Dissolve N-Boc-hydroxylamine (13.3 g, 0.1 mol) in anhydrous dichloromethane (DCM, 200 mL) in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Slowly add pyridine (11.9 mL, 0.15 mol) to the stirred solution.
- Add p-toluenesulfonyl chloride (22.9 g, 0.12 mol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
- Allow the reaction mixture to stir at 0 °C for 2 hours and then at room temperature for 16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO<sub>3</sub> solution (100 mL), and brine (100 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford **N-Boc-O-tosyl hydroxylamine** as a white crystalline solid.



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Caption: Experimental workflow for the tosylation of N-Boc-hydroxylamine.

## Safety Considerations

- All manipulations should be performed in a well-ventilated fume hood.
- Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
- Pyridine is a flammable and toxic liquid; handle with care.
- p-Toluenesulfonyl chloride is corrosive and a lachrymator; avoid inhalation and contact with skin.
- Dichloromethane is a volatile and potentially carcinogenic solvent.

This guide provides a detailed and actionable protocol for the synthesis of **N-Boc-O-tosyl hydroxylamine**, intended to support the research and development activities of professionals in the chemical and pharmaceutical sciences.

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## References

- 1. mdpi.com [mdpi.com]
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